

A Spectroscopic Comparison of Substituted Pyrrole-2-carbaldehydes: A Guide for Researchers

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Compound of Interest

Compound Name: 4-Methyl-1*H*-pyrrole-2-carbaldehyde

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For researchers, scientists, and drug development professionals, understanding the nuanced spectroscopic characteristics of substituted pyrrole-2-carbaldehydes is crucial for the identification, characterization, and development of novel therapeutics and functional materials. This guide provides a comparative analysis of the spectroscopic properties of these versatile heterocyclic compounds, supported by experimental data and detailed methodologies.

The pyrrole-2-carbaldehyde scaffold is a key pharmacophore in numerous natural products and synthetic drug candidates. The electronic and steric nature of substituents on the pyrrole ring significantly influences the molecule's spectroscopic signature. This guide summarizes key data from UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy to facilitate the structural elucidation and characterization of these important molecules.

Data Presentation

The following tables summarize the quantitative spectroscopic data for a selection of substituted pyrrole-2-carbaldehydes, highlighting the impact of different substituents on their spectral properties.

UV-Vis Spectroscopy

Compound	Substituent(s)	λ_{max} (nm)	Molar Absorptivity (ϵ)	Solvent
Pyrrole-2-carbaldehyde	None	292	Not Reported	Methanol
4-Methoxy-2,2'-bipyrrole-5-carbaldehyde	4-Methoxy, 2'- (pyrrol-2-yl)	Not Reported	Not Reported	Not Reported
Pyrrole-2-carbaldehyde thiosemicarbazone derivative	4-(4-methoxyphenyl)thiosemicarbazone derivative	343	Not Reported	Not Reported

Note: Comprehensive and consistently reported UV-Vis data with molar absorptivity is limited in the reviewed literature.

Infrared (IR) Spectroscopy

Compound	Substituent(s)	$\nu(\text{C=O})$ (cm^{-1})	$\nu(\text{N-H})$ (cm^{-1})	Sample Phase
Pyrrole-2-carbaldehyde	None	~1660	~3250	Not Reported
4-Methoxy-2,2'-bipyrrole-5-carbaldehyde	4-Methoxy, 2'- (pyrrol-2-yl)	Not Reported	Not Reported	Not Reported
Pyrrole-2,3-dione derivative	4-(4-methylbenzoyl)-5-(4-methylphenyl)	1679	3244	KBr
Diarylpyrrole-2-carbaldehyde derivative	4-(p-tolyl), 5-(p-tolyl)	1614	Not Reported	KBr

¹H NMR Spectroscopy (Chemical Shifts, δ [ppm])

Compound	Substituent(s)	CHO	H-3	H-4	H-5	N-H	Other Signals	Solvent
Pyrrole-								
2-carbald ehyde	None	9.57	7.03	6.31	7.24	11.41	-	Aceton e-d ₆
1-Ethyl- 1H-pyrrole- 2-carbald ehyde								
	1-Ethyl	Not Reported	Not Reported	Not Reported	Not Reported	-	1.39 (t, 3H, CH ₃), 4.53 (q, 2H, CH ₂)	Not Reported
4-Methox y-2,2'- bipyrrol e-5-carbald ehyde								
	4-Methox y, 2'- (pyrrol- 2-yl)	9.33	7.54	-	6.09 (H- 3')	11.4 (NH), 10.9 (NH') (H-4')	3.75 (s, 3H, OCH ₃), 6.84 (H- 5'), 6.18 (H-4')	DMSO- d ₆
Diarylpy rrole-2- carbald ehyde derivative								
	4-(p-tolyl), 5-(p-tolyl)	9.41	7.00	-	6.68	Not Reported	7.94- 7.01 (m, Ar-H)	CDCl ₃

¹³C NMR Spectroscopy (Chemical Shifts, δ [ppm])

Compound	Substituent(s)	C=O	C-2	C-3	C-4	C-5	Other Signals	Solvent
Pyrrole-2-carbaldehyde	None	178.5	133.0	122.0	110.0	127.0	-	Not Reported
4-Methoxy-2,2'-bipyrrrole-5-carbaldehyde	4-Methoxy	176.6	129.8	124.0	158.4	115.7	56.4 (OCH ₃), 127.3 (C-2'), 110.1 (C-3'), 106.3 (C-4'), 118.8 (C-5')	DMSO-d ₆
Diarylpyrrole-2-carbaldehyde derivative	4-(p-tolyl), 5-(p-tolyl)	175.7	Not Reported	110.9	123.7	129.5	Aromatic carbons : 115.2-145.1	CDCl ₃

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following are generalized protocols for the key spectroscopic techniques cited.

UV-Vis Spectroscopy

- Sample Preparation: Accurately weigh a small amount of the purified pyrrole-2-carbaldehyde derivative and dissolve it in a UV-grade solvent (e.g., methanol, ethanol, or cyclohexane) to a known concentration (typically in the range of 10⁻⁴ to 10⁻⁶ M).

- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the spectrum over a wavelength range of approximately 200-800 nm. Use a matched quartz cuvette containing the pure solvent as a reference.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}) and determine the molar absorptivity (ϵ) using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

FT-IR Spectroscopy

- Sample Preparation:
 - KBr Pellet: Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film onto a salt plate (e.g., NaCl or KBr).
 - Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform or carbon tetrachloride) and place it in a liquid cell.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} . Acquire a background spectrum of the pure KBr pellet or solvent for subtraction.
- Data Analysis: Identify the characteristic absorption bands for key functional groups, such as the carbonyl (C=O) and N-H stretching vibrations.

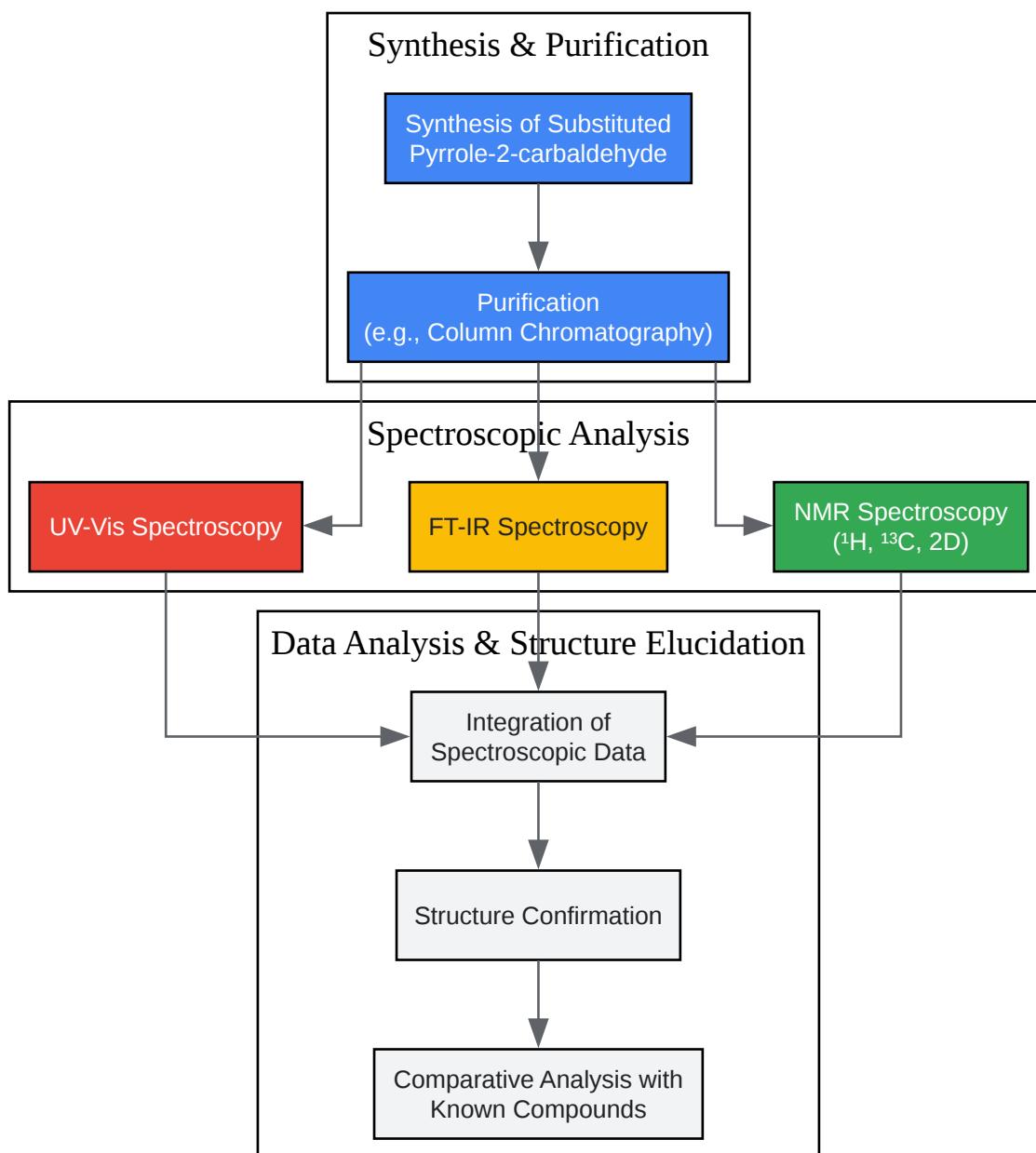
NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Acetone- d_6) in a clean NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.[\[1\]](#)

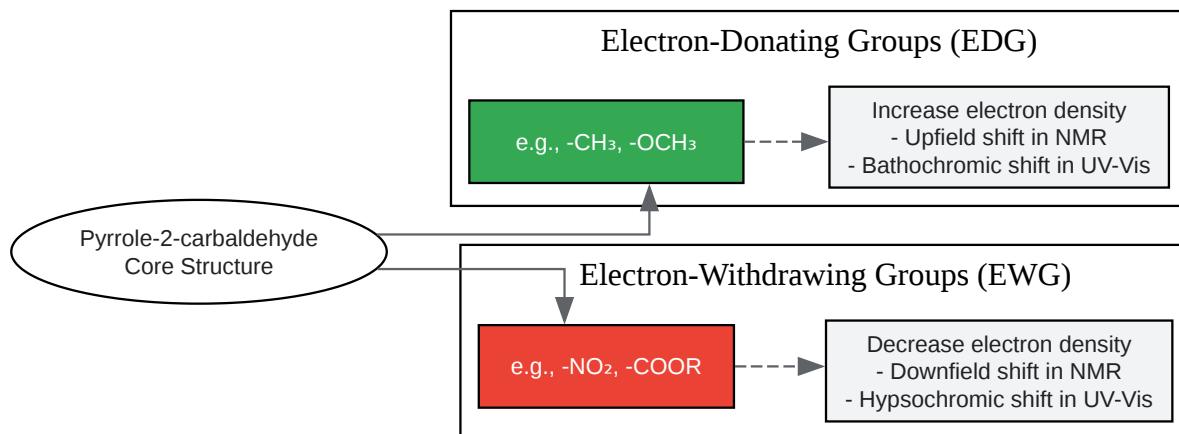
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300, 400, or 600 MHz).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra using standard pulse sequences. For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed to aid in structural elucidation.
- Data Analysis: Process the raw data (FID) by Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons. Assign the chemical shifts of the signals to the corresponding nuclei in the molecule.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the spectroscopic analysis of substituted pyrrole-2-carbaldehydes.

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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of substituted pyrrole-2-carbaldehydes.



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Caption: Influence of electron-donating and -withdrawing groups on the spectroscopic properties of pyrrole-2-carbaldehydes.

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References

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